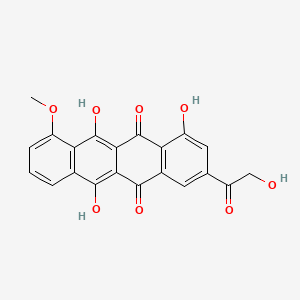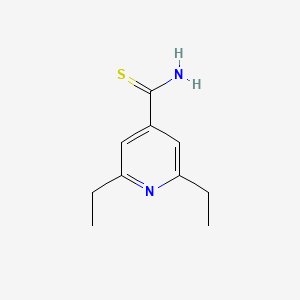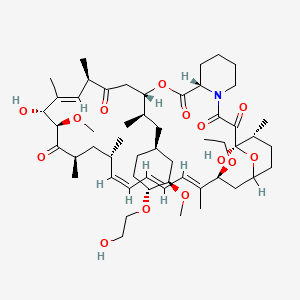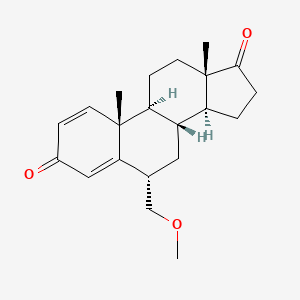
Dexamethasone Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone Biotin is a conjugate compound that combines the properties of dexamethasone, a potent glucocorticoid, and biotin, a vitamin that plays a crucial role in various metabolic processes. This conjugate is primarily used in scientific research to detect and study cytokinin-binding proteins, leveraging the unique properties of both dexamethasone and biotin .
Aplicaciones Científicas De Investigación
Dexamethasone Biotin has several scientific research applications:
Detection of Cytokinin-Binding Proteins: It is used in yeast three hybrid systems and fluorescence-activated cell sorting to detect and characterize cytokinin-binding proteins.
Drug Delivery Systems: The conjugate is explored for targeted drug delivery, reducing side effects by ensuring the drug reaches specific tissues.
Gene Delivery Systems: This compound is used as a vector for gene delivery, enhancing transfection efficiency.
Anti-Inflammatory Research: Leveraging the anti-inflammatory properties of dexamethasone, the conjugate is used in studies related to inflammation and immune response.
Mecanismo De Acción
Target of Action
Dexamethasone Biotin is a compound that combines the properties of dexamethasone, a glucocorticoid, and biotin, a coenzyme. The primary targets of dexamethasone are the glucocorticoid receptors found in almost all cells . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response and inflammation . Biotin, on the other hand, is a coenzyme for carboxylase enzymes, involved in key steps of metabolic processes .
Mode of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . This binding mediates multiple downstream effects over hours to days . Biotin acts as a coenzyme for several carboxylases, playing a crucial role in the metabolism of fatty acids, amino acids, and carbohydrates .
Biochemical Pathways
Dexamethasone affects various biochemical pathways, primarily those involved in immune response and inflammation . Biotin is essential for the function of several enzymes that play key roles in metabolic pathways. The biotin-dependent carboxylases are critical for gluconeogenesis, fatty acid synthesis, and amino acid metabolism .
Pharmacokinetics
Dexamethasone exhibits time-dependent pharmacokinetics . It is metabolized by CYP3A4 enzymes in the liver . The activity of CYP3A can be induced when dexamethasone is persistently administered, resulting in auto-induction
Result of Action
The molecular and cellular effects of this compound are a combination of the effects of dexamethasone and biotin. Dexamethasone has been shown to increase the expression of aquaporin-2 protein, which plays a crucial role in water balance . It also enhances the stemness and immunomodulatory properties of mesenchymal stem cells . Biotin, being a coenzyme, helps in the proper functioning of several enzymes, thereby ensuring smooth metabolic processes .
Action Environment
Environmental factors can influence the action of this compound. For instance, dexamethasone’s effects on aquaporin-2 protein expression were studied in a controlled environment to avoid extra-renal environmental factors . Furthermore, the influence of dexamethasone on DNA methylation levels suggests that genetic and environmental factors can interact to influence the development of diseases .
Safety and Hazards
Direcciones Futuras
The development of Dexamethasone Biotin conjugates with different physical-chemical properties as successful delivery systems in the target organs such as eye, joint, kidney, and others is a promising area of research. Additionally, polymer conjugates with improved transfection activity in which Dexamethasone is used as a vector for gene delivery in the cell nucleus have been described .
Análisis Bioquímico
Biochemical Properties
Dexamethasone Biotin interacts with various biomolecules in the cell. It has been shown to bind to cytokinin-binding proteins, which play a crucial role in plant growth and development . The nature of these interactions involves the cytokinin moiety of the this compound molecule binding to the cytokinin-binding proteins .
Cellular Effects
Dexamethasone, part of the this compound conjugate, has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Dexamethasone has been shown to upregulate CTLA-4 mRNA and protein in CD4 and CD8 T cells, blocking CD28-mediated cell cycle entry and differentiation .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dexamethasone, for example, binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Dexamethasone, for instance, has been shown to induce changes in lymphocyte activation and proliferation during checkpoint blockade . Moreover, the stability, degradation, and long-term effects on cellular function of Dexamethasone have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study involving human breast cancer xenograft mice, the mice were orally given a single or multiple doses (8 mg/kg) of Dexamethasone, and the plasma concentrations of Dexamethasone were assessed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone Biotin involves several steps. Initially, dexamethasone is modified by periodate oxidation to yield a carboxylic group. This carboxylic group is then used for conjugation to a spacer by amide formation. The biotinyl derivatives of cytokinins are synthesized by reacting an activated ester of biotin with amino derivatives of cytokinins .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process typically includes purification steps such as chromatography to ensure the final product’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone Biotin undergoes various chemical reactions, including:
Oxidation: Periodate oxidation is used to modify dexamethasone, introducing a carboxylic group.
Amide Formation: The carboxylic group reacts with amino derivatives to form amide bonds.
Common Reagents and Conditions
Periodate Oxidation: Sodium periodate is commonly used for the oxidation of dexamethasone.
Amide Formation: Activated esters of biotin and amino derivatives of cytokinins are used under mild conditions to form the conjugate.
Major Products Formed
The primary product formed from these reactions is the this compound conjugate, which retains the biological activity of both dexamethasone and biotin .
Comparación Con Compuestos Similares
Similar Compounds
Dexamethasone: A potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties.
Biotinylated Cytokinins: Used in similar research applications for detecting cytokinin-binding proteins.
Uniqueness
Dexamethasone Biotin is unique due to its dual functionality, combining the anti-inflammatory properties of dexamethasone with the detection capabilities of biotin. This makes it a valuable tool in both therapeutic and research settings .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dexamethasone Biotin involves the conjugation of biotin to dexamethasone via a linker molecule.", "Starting Materials": [ "Dexamethasone", "Biotin", "Linker molecule" ], "Reaction": [ "Step 1: Activation of biotin with a coupling reagent such as N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC)", "Step 2: Conjugation of the activated biotin to the linker molecule", "Step 3: Activation of dexamethasone with a coupling reagent such as NHS and DCC", "Step 4: Conjugation of the activated dexamethasone to the other end of the linker molecule", "Step 5: Purification of the final product by column chromatography or other suitable methods" ] } | |
Número CAS |
85679-56-7 |
Fórmula molecular |
C36H53FN4O6S |
Peso molecular |
688.9 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxamide |
InChI |
InChI=1S/C36H53FN4O6S/c1-21-17-25-24-12-11-22-18-23(42)13-14-33(22,2)35(24,37)28(43)19-34(25,3)36(21,47)31(45)39-16-8-4-7-15-38-29(44)10-6-5-9-27-30-26(20-48-27)40-32(46)41-30/h13-14,18,21,24-28,30,43,47H,4-12,15-17,19-20H2,1-3H3,(H,38,44)(H,39,45)(H2,40,41,46)/t21-,24+,25+,26+,27+,28+,30+,33+,34+,35+,36+/m1/s1 |
Clave InChI |
QEYLXALGYYRVPP-VCOZPEISSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)NCCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C)O)F)C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-[5-[[[(11β,16α,17α)-9-Fluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl]carbonyl]amino]pentyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide |
Origen del producto |
United States |
Q1: How does the dexamethasone-biotin chimera work and what are its downstream effects?
A1: The dexamethasone-biotin chimera functions by simultaneously binding to two different proteins: the glucocorticoid receptor (GR) with dexamethasone and streptavidin (SA) with biotin. [] This dual binding capability allows researchers to artificially bring these two proteins together, mimicking or influencing natural protein interactions. This can lead to various downstream effects depending on the experimental context. For example, in a yeast three-hybrid system, the chimera can bring a DNA-bound GR-LexA fusion protein and a SA-B42 activation domain fusion protein into close proximity. This interaction allows the B42 activation domain to activate reporter gene expression, indicating successful heterodimerization of GR and SA. []
Q2: Can you provide an example of how the structural features of the dexamethasone-biotin chimera contribute to its activity?
A2: One study explored the structure-activity relationship by comparing a dexamethasone-biotin chimera with a structurally similar estradiol-biotin chimera. [] They found that yeast expressing estrogen receptors (ER) showed significantly higher sensitivity and response to the estradiol-biotin chimera compared to yeast expressing GR responding to the dexamethasone-biotin chimera. This highlights the importance of the steroid component (dexamethasone vs. estradiol) in determining binding affinity and activity towards specific receptors. The linker length connecting the steroid and biotin moieties can also influence the chimera's ability to bridge the two target proteins and impact its dimerization efficiency. []
Q3: Are there any applications of dexamethasone-biotin related to adipogenesis?
A3: While the provided research papers don't directly investigate the use of dexamethasone-biotin chimeras in adipogenesis, they highlight the individual roles of dexamethasone and biotin in this process. Dexamethasone is a potent glucocorticoid commonly used in adipocyte differentiation protocols. [, ] Biotin, a water-soluble vitamin, is also frequently included in adipocyte differentiation media, although its precise role in adipogenesis is not fully elucidated. [] Future research could explore whether dexamethasone-biotin chimeras could be used to study the interplay between GR and biotin-binding proteins during adipogenesis.
Q4: How can dexamethasone-biotin chimeras be utilized in research?
A4: Dexamethasone-biotin chimeras are valuable tools for studying protein interactions, particularly in living cells. Researchers can use these chimeras in systems like the yeast three-hybrid system to: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)



